molecular formula C15H19ClO B14000593 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone CAS No. 115851-44-0

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

Cat. No.: B14000593
CAS No.: 115851-44-0
M. Wt: 250.76 g/mol
InChI Key: VJZOMMAKBUSHJY-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 4-chlorobenzyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone typically involves the reaction of 4-chlorobenzyl chloride with 5-isopropylcyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzyl alcohol.

    Reduction: Formation of 2-(4-chlorobenzyl)-5-isopropylcyclopentanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone.

    5-Isopropylcyclopentanone: Another precursor used in the synthesis.

    2,4-Dichlorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

115851-44-0

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-propan-2-ylcyclopentan-1-one

InChI

InChI=1S/C15H19ClO/c1-10(2)14-8-5-12(15(14)17)9-11-3-6-13(16)7-4-11/h3-4,6-7,10,12,14H,5,8-9H2,1-2H3

InChI Key

VJZOMMAKBUSHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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